molecular formula C20H23ClN2O3 B249100 1-(3-Chlorobenzoyl)-4-(3,4-dimethoxybenzyl)piperazine

1-(3-Chlorobenzoyl)-4-(3,4-dimethoxybenzyl)piperazine

Cat. No. B249100
M. Wt: 374.9 g/mol
InChI Key: GQIYTHSOOULJAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorobenzoyl)-4-(3,4-dimethoxybenzyl)piperazine, also known as CBDMB-PZ, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various fields, including cancer treatment, neuroscience, and drug discovery.

Mechanism of Action

The exact mechanism of action of 1-(3-Chlorobenzoyl)-4-(3,4-dimethoxybenzyl)piperazine is not fully understood. However, it has been shown to modulate various biological targets such as G protein-coupled receptors, ion channels, and enzymes. 1-(3-Chlorobenzoyl)-4-(3,4-dimethoxybenzyl)piperazine has been found to interact with the dopamine D2 receptor and inhibit its activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(3-Chlorobenzoyl)-4-(3,4-dimethoxybenzyl)piperazine has been found to have various biochemical and physiological effects. In cancer cells, 1-(3-Chlorobenzoyl)-4-(3,4-dimethoxybenzyl)piperazine induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. It has also been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis. In neurodegenerative diseases, 1-(3-Chlorobenzoyl)-4-(3,4-dimethoxybenzyl)piperazine has been shown to protect neurons from oxidative stress and inflammation. Additionally, 1-(3-Chlorobenzoyl)-4-(3,4-dimethoxybenzyl)piperazine has been found to modulate the activity of various enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in neurotransmitter metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-Chlorobenzoyl)-4-(3,4-dimethoxybenzyl)piperazine is its potential therapeutic applications in various fields. It has been extensively studied for its anti-cancer and neuroprotective effects, and its ability to modulate various biological targets makes it a promising candidate for drug discovery. However, 1-(3-Chlorobenzoyl)-4-(3,4-dimethoxybenzyl)piperazine also has some limitations for lab experiments. Its low solubility in water makes it difficult to use in in vitro assays, and its high melting point may require the use of high-temperature reactions.

Future Directions

There are several future directions for the study of 1-(3-Chlorobenzoyl)-4-(3,4-dimethoxybenzyl)piperazine. One potential direction is the development of 1-(3-Chlorobenzoyl)-4-(3,4-dimethoxybenzyl)piperazine derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-Chlorobenzoyl)-4-(3,4-dimethoxybenzyl)piperazine and its potential therapeutic applications in various fields. The development of 1-(3-Chlorobenzoyl)-4-(3,4-dimethoxybenzyl)piperazine as a drug candidate for the treatment of cancer and neurodegenerative diseases is another potential future direction. Finally, the use of 1-(3-Chlorobenzoyl)-4-(3,4-dimethoxybenzyl)piperazine in drug discovery and as a tool for studying biological targets is an area that warrants further investigation.

Synthesis Methods

The synthesis of 1-(3-Chlorobenzoyl)-4-(3,4-dimethoxybenzyl)piperazine involves the reaction between 3-chlorobenzoyl chloride and 3,4-dimethoxybenzylpiperazine in the presence of a base catalyst. The reaction yields 1-(3-Chlorobenzoyl)-4-(3,4-dimethoxybenzyl)piperazine as a white solid with a melting point of 173-176 °C.

Scientific Research Applications

1-(3-Chlorobenzoyl)-4-(3,4-dimethoxybenzyl)piperazine has been extensively studied for its potential therapeutic applications in various fields. In cancer research, 1-(3-Chlorobenzoyl)-4-(3,4-dimethoxybenzyl)piperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1-(3-Chlorobenzoyl)-4-(3,4-dimethoxybenzyl)piperazine has been studied for its potential use in drug discovery due to its ability to modulate various biological targets.

properties

Product Name

1-(3-Chlorobenzoyl)-4-(3,4-dimethoxybenzyl)piperazine

Molecular Formula

C20H23ClN2O3

Molecular Weight

374.9 g/mol

IUPAC Name

(3-chlorophenyl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C20H23ClN2O3/c1-25-18-7-6-15(12-19(18)26-2)14-22-8-10-23(11-9-22)20(24)16-4-3-5-17(21)13-16/h3-7,12-13H,8-11,14H2,1-2H3

InChI Key

GQIYTHSOOULJAY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OC

Origin of Product

United States

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